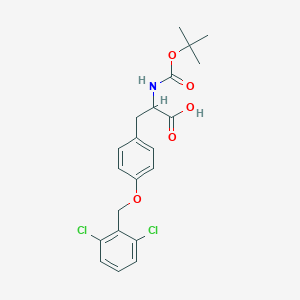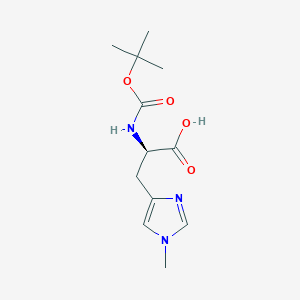
BOC-D-allo-Isoleucine
Overview
Description
BOC-D-allo-Isoleucine, also known as (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis and as a building block in the preparation of various pharmaceuticals and biologically active compounds. The compound is characterized by its tert-butoxycarbonyl (BOC) protecting group, which is used to protect the amino group during chemical reactions.
Mechanism of Action
Target of Action
BOC-D-allo-Isoleucine is a derivative of the amino acid isoleucine
Mode of Action
It’s known that isoleucine and its derivatives can be involved in protein synthesis and other metabolic processes . The BOC group (tert-butoxycarbonyl) is often used in organic chemistry to protect amines, so this compound could potentially be used in peptide synthesis or other biochemical reactions where amine protection is required .
Biochemical Pathways
Isoleucine, the parent compound of this compound, is a branched-chain amino acid involved in several metabolic pathways . It’s a key player in protein synthesis and regulation of blood sugar levels . .
Pharmacokinetics
The boc group can influence the compound’s bioavailability and stability, as it can prevent premature interaction of the compound with biological targets .
Result of Action
As a derivative of isoleucine, it may have roles in protein synthesis or other metabolic processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or enzymes that can interact with this compound . .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-D-allo-Isoleucine typically involves the protection of the amino group of D-allo-Isoleucine with a tert-butoxycarbonyl (BOC) group. One common method involves the reaction of D-allo-Isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is typically purified using large-scale chromatography or recrystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
BOC-D-allo-Isoleucine undergoes various chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Peptide Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the BOC group yields D-allo-Isoleucine.
Peptide Derivatives: Coupling with other amino acids or peptides forms longer peptide chains.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.
Scientific Research Applications
BOC-D-allo-Isoleucine has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: It is used in the preparation of various pharmaceuticals, including enzyme inhibitors and receptor agonists.
Biological Studies: It is used in studies involving protein structure and function, as well as in the development of new therapeutic agents.
Industrial Applications: It is used in the production of biologically active compounds and as an intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
BOC-L-Isoleucine: Similar in structure but with different stereochemistry.
BOC-D-Isoleucine: Similar in structure but with different stereochemistry.
BOC-L-allo-Isoleucine: Similar in structure but with different stereochemistry.
Uniqueness
BOC-D-allo-Isoleucine is unique due to its specific stereochemistry, which can influence the biological activity and properties of the peptides and proteins it is incorporated into. The presence of the BOC protecting group also allows for selective reactions during peptide synthesis, making it a valuable tool in the preparation of complex molecules.
Properties
IUPAC Name |
(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233370 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55780-90-0, 13139-16-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55780-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, N-((1,1-dimethylethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B558498.png)










